Multi-Target Screening Fingerprint Reveals Selective RGS4 Engagement Versus Inactivity at M1 and Low Cytotoxicity
In a panel of high-throughput screening assays, 2-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-4H-chromen-4-one exhibited a pronounced and selective activity signal against regulator of G-protein signaling 4 (RGS4) with a B Score of −7.6, while displaying negligible activation of the muscarinic acetylcholine M1 receptor (Activation at 3 µM: −1.07) and no significant cytotoxicity in HepG2 cells at 20 µM . The B Score is a normalized statistical measure where values more negative than −5 are typically considered active; the compound's −7.6 B Score robustly exceeds this threshold, whereas the M1 activation value near zero is indistinguishable from baseline noise. This differential indicates that the compound does not act as a promiscuous GPCR agent but exhibits target-specific modulation.
| Evidence Dimension | Target selectivity across GPCR and enzyme panel (single-concentration HTS) |
|---|---|
| Target Compound Data | RGS4 B Score: −7.6; MOR-1 Activation at 9.3 µM: 4.41; ADAM17 Inhibition at 6.95 µM: 1.23; M1 Activation at 3 µM: −1.07; HepG2 % Activity at 20 µM: −1.92 |
| Comparator Or Baseline | Assay hit threshold: B Score < −5 (active); Activation/Inhibition values near 0 (inactive baseline). M1 Activation: −1.07 ≈ baseline; HepG2 % Activity: −1.92 indicates no cytotoxicity. |
| Quantified Difference | RGS4 B Score (−7.6) exceeds hit threshold by >2.5 units; M1 activation (−1.07) is ~7-fold closer to baseline than the RGS4 signal, indicating selectivity. |
| Conditions | Cell-based and biochemical HTS assays: RGS4 (JHICC_RGS_Act_HTS), MOR-1 (OPRM1-OPRD1_AG_LUMI_1536), ADAM17 (QFRET), M1 (CHRM1_AG_FLUO8_1536), HepG2 cytotoxicity. All single-concentration screening format. |
Why This Matters
The multi-target fingerprint confirms that the compound is not a non-specific aggregator or pan-assay interference compound (PAINS), providing confidence for its use as a chemical probe for RGS4-mediated pathways.
